molecular formula C7H6Cl2N2O2 B146750 3,4-Dichlorophenyl hydroxy urea CAS No. 128523-56-8

3,4-Dichlorophenyl hydroxy urea

Cat. No.: B146750
CAS No.: 128523-56-8
M. Wt: 221.04 g/mol
InChI Key: YZYLGSPKGIALHZ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl hydroxy urea is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is an intermediate in the synthesis of certain herbicides and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichlorophenyl hydroxy urea typically involves the reaction of 3,4-dichloroaniline with hydroxylamine sulfate in the presence of sodium hydroxide. The reaction is carried out in water, and the mixture is stirred and cooled to around 20±5°C. Sodium hydroxide is added dropwise until the pH of the solution reaches 7.5 to 7.9 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl hydroxy urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl hydroxy urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This action disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenyl urea
  • 3,4-Dichlorophenyl thiourea

Uniqueness

3,4-Dichlorophenyl hydroxy urea is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to inhibit photosynthesis makes it particularly valuable in the development of herbicides .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLGSPKGIALHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480914
Record name 3,4-DICHLOROPHENYL HYDROXY UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128523-56-8
Record name 3,4-DICHLOROPHENYL HYDROXY UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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